7-(Pyridin-3-YL)heptan-1-amine
Description
7-(Pyridin-3-YL)heptan-1-amine is a primary amine featuring a pyridine ring attached to the seventh carbon of a heptane chain. Its structure combines the hydrophobic heptane chain with the polar, aromatic pyridine moiety, making it a versatile scaffold in medicinal chemistry and materials science. This compound is often explored as a precursor for drug candidates, particularly in targeting enzymes or receptors where aromatic interactions and alkyl chain flexibility are critical .
Properties
CAS No. |
88940-44-7 |
|---|---|
Molecular Formula |
C12H20N2 |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
7-pyridin-3-ylheptan-1-amine |
InChI |
InChI=1S/C12H20N2/c13-9-5-3-1-2-4-7-12-8-6-10-14-11-12/h6,8,10-11H,1-5,7,9,13H2 |
InChI Key |
OWEGRBQAENLBRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CCCCCCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 7-(Pyridin-3-YL)heptan-1-amine can be contextualized by comparing it with analogs differing in aromatic substituents, chain length, or functional groups. Below is a detailed analysis supported by synthetic and physicochemical data.
Structural Analogues with Heterocyclic Substitutions
Compound 1 : 7-(6-Fluoroindol-1-yl)heptan-1-amine ()
- Structure : Replaces pyridin-3-yl with 6-fluoroindol-1-yl.
- Synthesis : Synthesized via alkylation of 6-fluoroindole with N-(7-bromoheptyl)phthalimide, followed by hydrazine-mediated deprotection .
- Key Differences :
- Electronic Effects : The electron-withdrawing fluorine on indole reduces electron density at the aromatic ring compared to pyridine, altering reactivity in electrophilic substitutions.
- Basicity : Indole (pKa ~-2 for N–H) is far less basic than pyridine (pKa ~5), affecting protonation states under physiological conditions.
- Lipophilicity : Indole’s fused benzene ring increases logP (estimated ~2.8) compared to pyridin-3-yl (logP ~1.9), enhancing membrane permeability.
Compound 2 : (Z)-7-(1-(Difluoroboranyl)-3,5-dimethyl-1H-pyrrol-2-yl)heptan-1-amine ()
- Structure : Features a boron-containing pyrrole group.
- Synthesis: Derived from 7-azidoheptanoic acid via Staudinger-type reactions and subsequent functionalization .
- Key Differences :
- Boron Integration : The difluoroboranyl group enables applications in photodynamic therapy or as a fluorophore.
- Polarity : Boron’s electrophilic character increases polarity, reducing logP (estimated ~1.2) compared to pyridin-3-yl derivatives.
- Stability : Boron-nitrogen coordination may enhance thermal stability but introduces sensitivity to hydrolysis.
Chain-Length Variants
- Hexan-1-amine vs. Heptan-1-amine :
Data Table: Comparative Properties
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